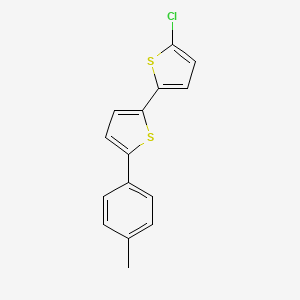
2,2'-Bithiophene, 5-chloro-5'-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- is an organic compound belonging to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives .
Applications De Recherche Scientifique
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: The parent compound without the chlorine and 4-methylphenyl groups.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A compound with four thiophene rings.
Uniqueness: These modifications can lead to improved electronic properties and biological activities compared to its simpler counterparts .
Propriétés
Numéro CAS |
106936-22-5 |
|---|---|
Formule moléculaire |
C15H11ClS2 |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
2-chloro-5-[5-(4-methylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C15H11ClS2/c1-10-2-4-11(5-3-10)12-6-7-13(17-12)14-8-9-15(16)18-14/h2-9H,1H3 |
Clé InChI |
TVBRHIBJKUGMKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


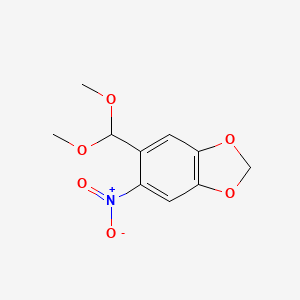
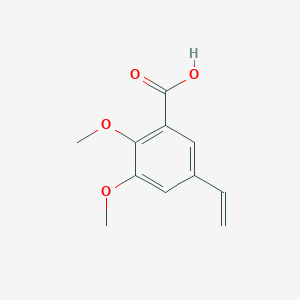
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
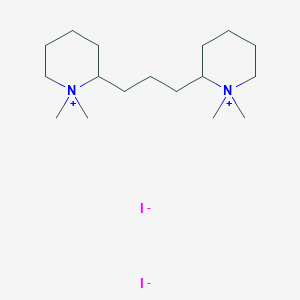
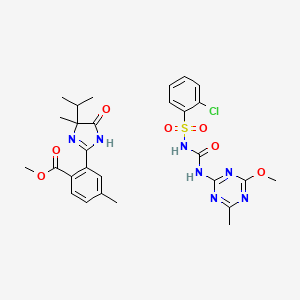

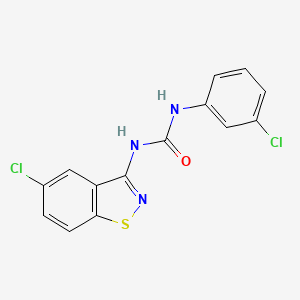

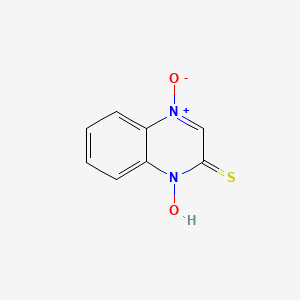

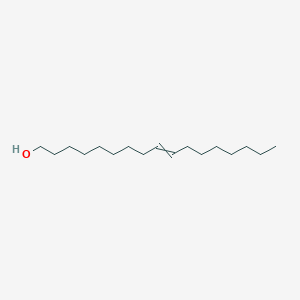


![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
